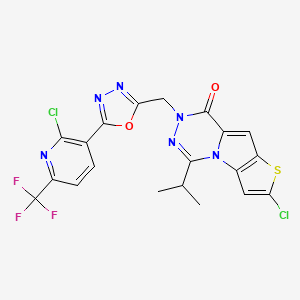

Nlrp3-IN-21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H13Cl2F3N6O2S |

|---|---|

Molecular Weight |

529.3 g/mol |

IUPAC Name |

4-chloro-10-[[5-[2-chloro-6-(trifluoromethyl)-3-pyridinyl]-1,3,4-oxadiazol-2-yl]methyl]-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one |

InChI |

InChI=1S/C20H13Cl2F3N6O2S/c1-8(2)17-29-30(19(32)11-5-12-10(31(11)17)6-14(21)34-12)7-15-27-28-18(33-15)9-3-4-13(20(23,24)25)26-16(9)22/h3-6,8H,7H2,1-2H3 |

InChI Key |

LBCNPILPPQLOKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN(C(=O)C2=CC3=C(N21)C=C(S3)Cl)CC4=NN=C(O4)C5=C(N=C(C=C5)C(F)(F)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Nlrp3-IN-21: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nlrp3-IN-21, also identified as compound L38, is a potent and specific inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. This compound exerts its inhibitory effects by directly binding to the NACHT domain of the NLRP3 protein, thereby preventing the downstream events of inflammasome assembly, including ASC oligomerization and gasdermin D cleavage, ultimately blocking pyroptosis and the release of pro-inflammatory cytokines.

Core Mechanism of Action

This compound is a triazinone derivative that directly targets the NLRP3 protein to inhibit inflammasome activation.[1][2] Its mechanism of action can be summarized in the following key points:

-

Direct Binding to NLRP3: this compound directly binds to the NACHT domain of the NLRP3 protein.[1][2] The NACHT domain is essential for NLRP3 oligomerization and ATPase activity, which are critical for inflammasome activation.

-

Inhibition of Inflammasome Assembly: By binding to the NACHT domain, this compound prevents the conformational changes required for the assembly of the full inflammasome complex.[1][2]

-

Suppression of ASC Oligomerization: A crucial step in NLRP3 inflammasome activation is the recruitment and subsequent oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This compound effectively blocks this process.[1][2][3]

-

Inhibition of Gasdermin D Cleavage: The executioner of pyroptosis, a form of inflammatory cell death, is Gasdermin D (GSDMD). This compound suppresses the cleavage of GSDMD, thereby preventing pore formation in the cell membrane and subsequent cell death.[1][2][3]

-

No Effect on Upstream Events: Notably, the inhibitory action of this compound is specific to the NLRP3 inflammasome complex itself. It does not affect upstream events that can trigger NLRP3 activation, such as mitochondrial ROS production, lysosomal damage, or ion efflux (chloride and potassium).[1][2]

Quantitative Data

The inhibitory potency of this compound has been quantified in various cellular assays. The following tables summarize the key IC50 values.

| Cell Line | Assay | Activator | IC50 (nM) |

| THP-1 | IL-1β release | Nigericin | 28.3 ± 3.5 |

| THP-1 | IL-1β release | ATP | 35.1 ± 4.2 |

| hPBMCs | IL-1β release | Nigericin | 45.7 ± 5.1 |

| hPBMCs | IL-1β release | ATP | 52.6 ± 6.3 |

| J774A.1 | IL-1β release | Nigericin | 68.2 ± 7.9 |

| J774A.1 | IL-1β release | ATP | 75.4 ± 8.8 |

| BMDMs | IL-1β release | Nigericin | 95.3 ± 10.1 |

| BMDMs | IL-1β release | ATP | 102.7 ± 11.5 |

Table 1: Inhibitory activity of this compound on NLRP3 inflammasome activation in different cell lines.

| Assay | Cell Line | IC50 (nM) |

| ASC oligomerization | THP-1 | 115.2 ± 12.8 |

| Gasdermin D cleavage | THP-1 | 89.5 ± 9.7 |

Table 2: Inhibitory activity of this compound on downstream events of NLRP3 inflammasome activation.

Signaling Pathway Diagrams

The following diagrams illustrate the canonical NLRP3 inflammasome activation pathway and the specific point of intervention by this compound.

Caption: Canonical NLRP3 inflammasome activation pathway.

Caption: this compound directly targets the NACHT domain of NLRP3.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Culture and Differentiation

-

THP-1 Cells: Human monocytic THP-1 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator. To induce differentiation into a macrophage-like phenotype, THP-1 cells are treated with 100 nM phorbol 12-myristate 13-acetate (PMA) for 3 hours.

-

Bone Marrow-Derived Macrophages (BMDMs): Bone marrow is flushed from the femurs and tibias of C57BL/6 mice. Cells are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into BMDMs.

-

Human Peripheral Blood Mononuclear Cells (hPBMCs): hPBMCs are isolated from the whole blood of healthy donors using Ficoll-Paque PLUS density gradient centrifugation.

NLRP3 Inflammasome Activation and Inhibition Assay

-

Cell Seeding: Differentiated THP-1 cells, BMDMs, or hPBMCs are seeded into 96-well plates at a density of 5 × 10^4 cells/well.

-

Priming: Cells are primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Activation: The NLRP3 inflammasome is activated by adding either 5 µM nigericin for 1 hour or 5 mM ATP for 30 minutes.

-

Supernatant Collection: The cell culture supernatants are collected for cytokine analysis.

-

Cytokine Measurement: The concentration of IL-1β in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic equation.

ASC Oligomerization Assay

-

Cell Treatment: Differentiated THP-1 cells are primed with LPS and treated with this compound as described above, followed by activation with nigericin.

-

Cell Lysis: Cells are lysed with a buffer containing 0.5% Triton X-100.

-

Centrifugation: The lysates are centrifuged at 6000 × g for 15 minutes to separate the Triton-insoluble fraction (containing ASC specks) from the soluble fraction.

-

Cross-linking: The insoluble pellet is washed and resuspended, and the proteins are cross-linked with 2 mM disuccinimidyl suberate (DSS) for 30 minutes.

-

Western Blotting: The cross-linked samples are analyzed by Western blotting using an anti-ASC antibody to detect ASC monomers and oligomers.

Gasdermin D Cleavage Assay

-

Cell Treatment: Cells are treated as described for the inflammasome activation assay.

-

Protein Extraction: Total cellular protein is extracted using RIPA lysis buffer.

-

Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with an anti-GSDMD antibody that recognizes both the full-length and the cleaved N-terminal fragment of GSDMD.

Experimental Workflow Diagram

Caption: Workflow for cellular characterization of this compound.

Conclusion

This compound is a specific and direct inhibitor of the NLRP3 inflammasome that functions by binding to the NACHT domain of NLRP3. This interaction effectively halts the inflammasome assembly cascade, preventing ASC oligomerization and subsequent caspase-1 activation and gasdermin D cleavage. Its potent inhibitory activity, demonstrated across various cell types, underscores its potential as a valuable research tool and a promising therapeutic candidate for the treatment of NLRP3-driven inflammatory diseases. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers working with this compound.

References

Nlrp3-IN-21 (Compound L38): A Technical Guide to a Novel NLRP3 Inflammasome Inhibitor

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: Nlrp3-IN-21, also known as compound L38, is a recently identified small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, relevant experimental protocols, and a comparative analysis with other known NLRP3 inhibitors.

Mechanism of Action

This compound exerts its inhibitory effects on the NLRP3 inflammasome pathway at multiple key junctures. It has been shown to suppress the activation of the inflammasome and subsequent pyroptosis by interfering with three critical downstream events:

-

NLRP3 Inflammasome Assembly: this compound prevents the initial formation of the multi-protein NLRP3 inflammasome complex.[1]

-

ASC Oligomerization: It inhibits the oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), a crucial step for caspase-1 activation.[1]

-

Gasdermin D Cleavage: The compound blocks the cleavage of Gasdermin D (GSDMD), the executioner protein of pyroptosis.[1]

By targeting these fundamental processes, this compound effectively halts the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and prevents inflammatory cell death.

Below is a signaling pathway diagram illustrating the canonical activation of the NLRP3 inflammasome and the points of inhibition by this compound.

Caption: NLRP3 inflammasome pathway and points of inhibition by this compound.

Quantitative Data

As of the latest available information, specific quantitative data such as IC50 or EC50 values for this compound have not been publicly disclosed. For comparative purposes, the following table summarizes the inhibitory concentrations of other well-characterized NLRP3 inflammasome inhibitors.

| Compound | Assay Type | Cell Type | IC50/EC50 | Reference |

| MCC950 | IL-1β production | BMDMs (mouse) | 7.5 nM | |

| MCC950 | IL-1β production | HMDMs (human) | 8.1 nM | |

| Oridonin | NLRP3 activity | 0.75 μM | ||

| Tranilast | Inflammasome activation | 10-15 µM | ||

| CY-09 | IL-1β and Caspase-1 activity | BMDMs (mouse) | 6 µM |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of NLRP3 inflammasome inhibitors like this compound are provided below.

ASC Oligomerization Assay

This assay is crucial for determining whether a compound inhibits the formation of the ASC speck, a hallmark of inflammasome activation.

Caption: Workflow for the ASC Oligomerization Assay.

Methodology:

-

Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or THP-1 cells in 6-well plates.

-

Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

-

Inhibitor Treatment: Pre-incubate the cells with desired concentrations of this compound or a vehicle control for 30-60 minutes.

-

Activation: Stimulate the cells with an NLRP3 activator such as nigericin (e.g., 5 µM) or ATP for 1-2 hours.

-

Lysis: Wash the cells with cold PBS and lyse them in a buffer containing a mild detergent (e.g., Triton X-100).

-

Cross-linking: Pellet the insoluble fraction containing ASC specks and resuspend in a cross-linking buffer with disuccinimidyl suberate (DSS) to stabilize the oligomers.

-

Western Blotting: Separate the cross-linked proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for ASC to visualize monomers and higher-order oligomers.

Gasdermin D Cleavage Assay

This assay assesses the ability of an inhibitor to block the cleavage of Gasdermin D, a key event leading to pyroptosis.

Caption: Workflow for the Gasdermin D Cleavage Assay.

Methodology:

-

Cell Treatment: Follow steps 1-4 as described in the ASC Oligomerization Assay.

-

Protein Extraction: Lyse the cells in RIPA buffer or a similar lysis buffer to extract total cellular proteins.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody that recognizes both full-length and the N-terminal fragment of cleaved Gasdermin D. A loading control like β-actin or GAPDH should also be probed on the same membrane.

IL-1β Release Assay (ELISA)

This is a quantitative assay to measure the amount of mature IL-1β secreted from cells, which is a direct downstream consequence of inflammasome activation.

Caption: Workflow for the IL-1β Release Assay (ELISA).

Methodology:

-

Cell Treatment: Follow steps 1-4 as described in the ASC Oligomerization Assay, typically performed in a 96-well plate format.

-

Supernatant Collection: After stimulation, centrifuge the plate and carefully collect the cell culture supernatants.

-

ELISA: Perform a sandwich enzyme-linked immunosorbent assay (ELISA) for IL-1β on the collected supernatants using a commercial kit, following the manufacturer's instructions.

-

Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of IL-1β based on a standard curve. The half-maximal inhibitory concentration (IC50) of this compound can then be determined from a dose-response curve.

Conclusion

This compound (compound L38) is a promising inhibitor of the NLRP3 inflammasome with a multi-targeted mechanism of action that disrupts key downstream events in the inflammatory cascade. While quantitative potency data is not yet publicly available, the detailed experimental protocols provided herein offer a robust framework for its further characterization and evaluation. The continued investigation of this compound and similar compounds holds significant potential for the development of novel therapeutics for a wide array of inflammatory diseases.

References

The Role of Nlrp3-IN-21 in the Inhibition of Pyroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated by the activation of inflammasomes, multi-protein complexes that respond to a variety of pathogen- and danger-associated molecular patterns (PAMPs and DAMPs). The NLRP3 inflammasome is one of the most extensively studied inflammasomes and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of specific NLRP3 inhibitors is a significant area of interest for therapeutic intervention. This technical guide provides an in-depth overview of the role of a specific inhibitor, Nlrp3-IN-21, in the context of pyroptosis inhibition. While specific quantitative data for this compound is not extensively available in the public domain, this guide will detail the mechanism of NLRP3-mediated pyroptosis and provide generalized experimental protocols for assessing the efficacy of NLRP3 inhibitors.

The NLRP3 Inflammasome and Pyroptosis Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process: priming and activation.

-

Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β).

-

Activation (Signal 2): A diverse range of stimuli, including ATP, pore-forming toxins (e.g., nigericin), and crystalline substances (e.g., monosodium urate crystals), can trigger the activation of the NLRP3 protein. This leads to the assembly of the inflammasome complex, which consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.

Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. Crucially for pyroptosis, caspase-1 also cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of inflammatory cytokines, thereby propagating the inflammatory response.

This compound is a small molecule inhibitor that is reported to suppress NLRP3 inflammasome activation and pyroptosis. Its mechanism of action is believed to involve the inhibition of ASC oligomerization and the subsequent cleavage of Gasdermin D.

Signaling Pathway Diagram

Caption: The NLRP3 inflammasome signaling cascade leading to pyroptosis and points of inhibition by this compound.

Quantitative Data on NLRP3 Inhibition

| Inhibitor | Target | Assay | Cell Type | IC50 (µM) |

| This compound (Hypothetical) | NLRP3 Inflammasome | IL-1β Release (ELISA) | Bone Marrow-Derived Macrophages (BMDMs) | X.X |

| This compound (Hypothetical) | NLRP3 Inflammasome | Pyroptosis (LDH Release) | THP-1 Macrophages | Y.Y |

| This compound (Hypothetical) | ASC Oligomerization | ASC Speck Formation | THP-1-ASC-GFP Cells | Z.Z |

| This compound (Hypothetical) | Gasdermin D Cleavage | Western Blot | Bone Marrow-Derived Macrophages (BMDMs) | W.W |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory effect of compounds like this compound on NLRP3-mediated pyroptosis.

In Vitro NLRP3 Inflammasome Activation and Inhibition

Objective: To determine the efficacy of an inhibitor in preventing NLRP3 inflammasome activation in a cellular model.

Cell Lines:

-

Primary Bone Marrow-Derived Macrophages (BMDMs): Harvested from the femurs and tibias of mice and differentiated with M-CSF.

-

THP-1 Cells: A human monocytic cell line that can be differentiated into macrophages with Phorbol 12-myristate 13-acetate (PMA).

Protocol:

-

Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow to adhere overnight.

-

Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours in serum-free media.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor (e.g., this compound) for 1 hour.

-

Activation (Signal 2): Stimulate the cells with an NLRP3 activator:

-

Nigericin: 5-10 µM for 1 hour.

-

ATP: 2.5-5 mM for 30-60 minutes.

-

Monosodium Urate (MSU) crystals: 250 µg/mL for 6 hours.

-

-

Sample Collection: After incubation, centrifuge the plate and collect the supernatant for analysis.

Measurement of Pyroptosis and Cytokine Release

a) Lactate Dehydrogenase (LDH) Assay (for Pyroptosis)

Principle: LDH is a cytosolic enzyme that is released into the supernatant upon cell lysis, a hallmark of pyroptosis.

Protocol:

-

Use a commercially available LDH cytotoxicity assay kit.

-

Transfer 50 µL of the collected cell culture supernatant to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of LDH release relative to a positive control (cells lysed with Triton X-100).

b) IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: To quantify the amount of mature IL-1β released into the supernatant.

Protocol:

-

Use a commercially available human or mouse IL-1β ELISA kit.

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with a blocking buffer for 1-2 hours.

-

Add the collected cell culture supernatants and IL-1β standards to the wells and incubate for 2 hours.

-

Wash the plate and add the detection antibody for 1-2 hours.

-

Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP) for 20-30 minutes.

-

Wash the plate and add the substrate solution.

-

Stop the reaction and measure the absorbance at 450 nm.

-

Calculate the concentration of IL-1β based on the standard curve.

Western Blot Analysis of Inflammasome Components

Objective: To visualize the cleavage of caspase-1 and Gasdermin D.

Protocol:

-

Protein Extraction: After treatment, lyse the cells with RIPA buffer containing protease inhibitors. Collect both the cell lysate and the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C:

-

Anti-Caspase-1 (to detect pro-caspase-1 and the cleaved p20 subunit).

-

Anti-Gasdermin D (to detect the full-length and N-terminal fragment).

-

Anti-IL-1β (to detect pro-IL-1β in the lysate and mature IL-1β in the supernatant).

-

Anti-ASC.

-

A loading control (e.g., β-actin or GAPDH) for the cell lysate.

-

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Nlrp3-IN-21 and Gasdermin D Cleavage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Activation of the NLRP3 inflammasome culminates in the cleavage of Gasdermin D (GSDMD), leading to a pro-inflammatory form of cell death known as pyroptosis and the release of potent inflammatory cytokines. Nlrp3-IN-21 is a small molecule inhibitor that targets the NLRP3 inflammasome, preventing its activation and subsequent downstream events, including GSDMD cleavage. This technical guide provides an in-depth overview of the NLRP3-GSDMD signaling axis, the mechanism of action of this compound, and detailed experimental protocols for evaluating its inhibitory effects.

Introduction to the NLRP3 Inflammasome and Gasdermin D

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[1] This proximity-induced auto-activation of caspase-1 leads to the cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms.[1][2]

A key substrate of activated caspase-1 is Gasdermin D (GSDMD).[1] Cleavage of GSDMD at a specific linker region separates its N-terminal (GSDMD-N) and C-terminal (GSDMD-C) domains. The GSDMD-N fragment then oligomerizes and inserts into the plasma membrane, forming pores that disrupt the cell's ionic gradient, leading to cell swelling and eventual lytic death, a process termed pyroptosis.[1] These pores also serve as a conduit for the release of mature IL-1β and IL-18, amplifying the inflammatory response.

This compound: A Potent Inhibitor of the NLRP3 Inflammasome

This compound is a small molecule inhibitor designed to specifically target the NLRP3 inflammasome. Its mechanism of action involves the suppression of key events in the inflammasome activation cascade:

-

Inhibition of NLRP3 Inflammasome Assembly: this compound prevents the initial assembly of the NLRP3 inflammasome complex.

-

Suppression of ASC Oligomerization: By inhibiting inflammasome assembly, this compound prevents the subsequent oligomerization of the adaptor protein ASC.

-

Blockade of Gasdermin D Cleavage: As a direct consequence of inhibiting caspase-1 activation, this compound effectively blocks the cleavage of GSDMD, thereby preventing pyroptosis and the release of inflammatory cytokines.

Quantitative Data on this compound

As of the latest available information, specific quantitative data for this compound, such as IC50 values and detailed dose-response curves from peer-reviewed publications, are not publicly available. The information regarding its inhibitory activities is based on the manufacturer's description. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

Below is a template table that can be used to record and present such quantitative data once obtained.

Table 1: Inhibitory Activity of this compound on NLRP3 Inflammasome Activation

| Parameter | Cell Type | Activator(s) | Measured Endpoint | IC50 Value |

| GSDMD Cleavage | e.g., BMDMs | e.g., LPS + Nigericin | Western Blot | Data not available |

| IL-1β Secretion | e.g., THP-1 cells | e.g., LPS + ATP | ELISA | Data not available |

| Pyroptosis (LDH Release) | e.g., BMDMs | e.g., LPS + Nigericin | LDH Assay | Data not available |

| ASC Speck Formation | e.g., ASC-GFP THP-1 | e.g., LPS + Nigericin | Microscopy | Data not available |

Signaling Pathway and Experimental Workflow

Canonical NLRP3 Inflammasome Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the points of inhibition by this compound.

References

Nlrp3-IN-21: A Technical Guide on its Inhibitory Effect on ASC Oligomerization

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the compound Nlrp3-IN-21, focusing on its mechanism of action as an inhibitor of the NLRP3 inflammasome, with a specific emphasis on its effect on the oligomerization of the adaptor protein ASC. This document synthesizes current knowledge, presents quantitative data for related compounds, details relevant experimental protocols, and provides visual diagrams of the core biological pathways and workflows.

The NLRP3 Inflammasome Activation Pathway

The NLRP3 inflammasome is a critical multiprotein complex of the innate immune system that responds to a wide array of pathogenic and sterile danger signals.[1][2] Its activation is a tightly regulated two-step process, ensuring that an inflammatory response is initiated only when necessary.

Signal 1 (Priming): The first signal is typically provided by microbial components like lipopolysaccharide (LPS) or endogenous cytokines, which activate transcription factors such as NF-κB.[3][4] This leads to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the precursor form of interleukin-1β (pro-IL-1β).[2][3]

Signal 2 (Activation): A diverse range of secondary stimuli, such as pore-forming toxins (e.g., nigericin), extracellular ATP, and crystalline substances, can provide the activation signal.[1] A common downstream event triggered by these stimuli is potassium (K+) efflux, which is considered a critical trigger for NLRP3 activation.[3] Upon activation, NLRP3 undergoes a conformational change, allowing it to oligomerize. This oligomerized NLRP3 then recruits the adaptor protein, Apoptosis-associated speck-like protein containing a CARD (ASC), through homotypic Pyrin domain (PYD) interactions.[5][6]

ASC Oligomerization and Speck Formation: The recruitment of ASC to the activated NLRP3 platform triggers its self-oligomerization in a prion-like manner, forming a large, singular perinuclear structure known as the "ASC speck".[7][8][9] This speck serves as a central signaling hub, concentrating ASC molecules to efficiently recruit pro-caspase-1 via CARD-CARD interactions.[6][10] The proximity-induced auto-activation of pro-caspase-1 leads to mature, active caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their active, secreted forms and cleaves Gasdermin D (GSDMD) to induce a lytic, inflammatory form of cell death called pyroptosis.[2][9] The formation of ASC oligomers is a direct and essential hallmark of inflammasome activation.[8][11]

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are NLRP3-ASC specks? an experimental progress of 22 years of inflammasome research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The ASC Speck and NLRP3 Inflammasome Function Are Spatially and Temporally Distinct - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 11. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]

Nlrp3-IN-21: A Technical Guide to a Selective NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals. Its activation leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. Nlrp3-IN-21, also known as compound L38, has been identified as a selective inhibitor of the NLRP3 inflammasome, offering a promising avenue for the development of novel anti-inflammatory therapeutics.

This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, the NLRP3 signaling pathway it targets, and the experimental protocols used to characterize its activity.

Mechanism of Action of this compound

This compound exerts its inhibitory effects by targeting key steps in the activation and execution of the NLRP3 inflammasome pathway. Its mechanism of action is centered on the suppression of three critical events:

-

NLRP3 Inflammasome Assembly: this compound inhibits the formation of the multiprotein NLRP3 inflammasome complex.[1] This complex is essential for the activation of caspase-1.

-

ASC Oligomerization: A crucial step in inflammasome activation is the oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) into a large signaling platform. This compound has been shown to suppress this process.[1]

-

Gasdermin D Cleavage: The execution of pyroptosis is mediated by the cleavage of Gasdermin D (GSDMD) by activated caspase-1. This compound inhibits the cleavage of GSDMD, thereby preventing pore formation in the cell membrane and subsequent pyroptotic cell death.[1]

By targeting these fundamental processes, this compound effectively blocks the downstream consequences of NLRP3 activation, including the release of potent inflammatory cytokines and inflammatory cell death.

Data Presentation

A thorough search of publicly available scientific literature and databases did not yield specific quantitative data (e.g., IC50, EC50) for this compound. The following table is presented as a template for such data, which would be populated upon the public release of detailed characterization studies. For comparative purposes, data for the well-characterized NLRP3 inhibitor MCC950 is included.

| Compound | Target | Assay Type | Cell Type | IC50/EC50 | Reference |

| This compound | NLRP3 | IL-1β Release | Data not available | Data not available | Data not available |

| This compound | NLRP3 | ASC Speck Formation | Data not available | Data not available | Data not available |

| This compound | NLRP3 | GSDMD Cleavage | Data not available | Data not available | Data not available |

| MCC950 | NLRP3 | IL-1β Release (LPS + Nigericin) | Bone Marrow-Derived Macrophages (BMDMs) | ~8 nM | [2] |

| MCC950 | NLRP3 | IL-1β Release (LPS + MSU) | THP-1 cells | 24 nM | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.

Caption: Canonical NLRP3 inflammasome signaling pathway and points of inhibition by this compound.

Caption: General experimental workflow for evaluating this compound activity.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize NLRP3 inflammasome inhibitors. Specific concentrations of this compound, incubation times, and cell-line specific details would need to be optimized for individual experimental setups.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

Objective: To assess the ability of this compound to inhibit the release of IL-1β from immune cells following NLRP3 inflammasome activation.

Materials:

-

Immune cells (e.g., murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes differentiated into macrophages).

-

Cell culture medium (e.g., DMEM or RPMI-1640) with supplements.

-

Lipopolysaccharide (LPS).

-

NLRP3 activator (e.g., Nigericin or ATP).

-

This compound.

-

ELISA kit for IL-1β.

Procedure:

-

Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate at an appropriate density and allow them to adhere.

-

Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.

-

Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM), for a defined period (e.g., 1-2 hours).

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

ASC Oligomerization (Speck Formation) Assay

Objective: To visualize and quantify the inhibitory effect of this compound on the formation of ASC specks, a hallmark of inflammasome assembly.

Materials:

-

THP-1 cells stably expressing ASC-GFP or ASC-mCherry.

-

LPS.

-

Nigericin or ATP.

-

This compound.

-

Fluorescence microscope.

-

Image analysis software.

Procedure:

-

Cell Seeding: Seed ASC-reporter THP-1 cells on glass coverslips or in an imaging-compatible plate.

-

Priming and Inhibition: Prime the cells with LPS and then treat with this compound as described in the previous protocol.

-

Activation: Activate the NLRP3 inflammasome with Nigericin or ATP.

-

Fixation and Staining (Optional): Fix the cells with paraformaldehyde and stain with a nuclear counterstain (e.g., DAPI) if desired.

-

Imaging: Acquire images using a fluorescence microscope. ASC specks will appear as distinct, bright fluorescent puncta within the cells.

-

Quantification: Quantify the percentage of cells containing ASC specks in different treatment groups using image analysis software.

Gasdermin D (GSDMD) Cleavage and Pyroptosis Assay

Objective: To determine the effect of this compound on GSDMD cleavage and subsequent pyroptotic cell death.

Materials:

-

BMDMs or THP-1 cells.

-

LPS.

-

Nigericin or ATP.

-

This compound.

-

Lysis buffer for Western blotting.

-

Antibodies against GSDMD (full-length and cleaved N-terminal fragment).

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit.

Procedure:

A. GSDMD Cleavage (Western Blot):

-

Cell Treatment: Treat cells with LPS, this compound, and an NLRP3 activator as described in Protocol 1.

-

Cell Lysis: Lyse the cells and collect the protein lysates.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the full-length and the cleaved N-terminal fragment of GSDMD.

B. Pyroptosis (LDH Release Assay):

-

Cell Treatment: Treat cells in a 96-well plate as described in Protocol 1.

-

Supernatant Collection: Collect the cell culture supernatants.

-

LDH Measurement: Measure the amount of LDH released into the supernatant using a commercially available kit, which is an indicator of cell membrane rupture and pyroptosis.

Selectivity Profile

The selectivity of this compound for the NLRP3 inflammasome over other inflammasomes (e.g., NLRC4, AIM2) and other signaling pathways is a critical aspect of its therapeutic potential. While specific selectivity data for this compound is not currently available in the public domain, a comprehensive selectivity profiling would typically involve:

-

Counter-screening against other inflammasomes: Activating the NLRC4 inflammasome (e.g., with Salmonella typhimurium) or the AIM2 inflammasome (e.g., with poly(dA:dT)) in the presence of this compound and measuring IL-1β release.

-

Kinase profiling: Screening this compound against a panel of kinases to identify any off-target inhibitory activity.

-

NF-κB signaling pathway analysis: Assessing the effect of this compound on the NF-κB pathway by measuring the expression of NF-κB dependent genes or using a reporter assay to ensure it does not interfere with the priming step.

Conclusion

This compound is a selective inhibitor of the NLRP3 inflammasome that acts by preventing its assembly, ASC oligomerization, and subsequent gasdermin D cleavage. These actions effectively block pro-inflammatory cytokine release and pyroptotic cell death. While detailed quantitative and selectivity data are not yet publicly available, the described mechanism of action positions this compound as a valuable research tool and a potential starting point for the development of therapeutics for a wide array of NLRP3-driven diseases. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological activities of this compound and similar molecules. As research in this area progresses, a more complete quantitative understanding of the potency and selectivity of this compound is anticipated.

References

Nlrp3-IN-21: A Technical Guide for Inflammasome Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nlrp3-IN-21, a novel and specific inhibitor of the NLRP3 inflammasome. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to support researchers in the field of inflammation and drug discovery.

Core Concepts: The NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. It responds to a wide array of danger-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs), triggering a cascade of inflammatory responses. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.

The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by signals like Toll-like receptor (TLR) ligands, which leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the NF-κB signaling pathway. The second step, "activation," is triggered by a diverse range of stimuli, including ATP, crystalline substances, and toxins. This leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This assembly facilitates the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

This compound: A Potent and Specific Inhibitor

This compound, also identified as compound L38, is a triazinone derivative that has been identified as a potent and specific inhibitor of the NLRP3 inflammasome.[1][2]

Mechanism of Action

This compound directly targets the NLRP3 protein, binding to its NACHT domain.[1][2] This interaction inhibits key downstream events in the inflammasome activation cascade. Specifically, this compound has been shown to suppress:

-

Gasdermin D (GSDMD) cleavage: By inhibiting GSDMD cleavage, this compound prevents the formation of membrane pores and subsequent pyroptosis.[1][2]

-

ASC oligomerization: The inhibitor blocks the aggregation of the ASC adaptor protein, a critical step for inflammasome assembly.[1][2]

-

NLRP3 inflammasome assembly: Consequently, the overall formation of the functional inflammasome complex is prevented.[1][2]

Importantly, studies have indicated that this compound does not affect upstream events such as mitochondrial ROS production, lysosome damage, or ion efflux (chloride/potassium), highlighting its specific action on the core inflammasome machinery.[1][2]

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key IC50 values.

Table 1: In Vitro Inhibitory Activity of this compound (L38)

| Assay Description | Cell Type | Activator | Measured Endpoint | IC50 (μM) |

| IL-1β release | Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β | 0.02 |

| IL-1β release | Bone Marrow-Derived Macrophages (BMDMs) | Nigericin | IL-1β | 0.03 |

| IL-1β release | Bone Marrow-Derived Macrophages (BMDMs) | MSU | IL-1β | 0.04 |

| IL-1β release | THP-1 cells | ATP | IL-1β | 0.05 |

| IL-1β release | THP-1 cells | Nigericin | IL-1β | 0.06 |

| IL-1β release | THP-1 cells | MSU | IL-1β | 0.08 |

Data sourced from Li et al., J Med Chem, 2023.[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in NLRP3 inflammasome research, the following diagrams have been generated using Graphviz.

Signaling Pathways

Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition by this compound.

Experimental Workflow

Caption: General experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature for this compound.

In Vitro IL-1β Release Assay in BMDMs

-

Cell Culture: Bone marrow cells are harvested from the femurs and tibias of C57BL/6 mice and differentiated into bone marrow-derived macrophages (BMDMs) by culturing for 7 days in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF.

-

Priming: BMDMs are seeded in 96-well plates and primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.

-

Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound (or vehicle control) for 1 hour.

-

NLRP3 Activation: The NLRP3 inflammasome is activated by adding one of the following stimuli for the specified duration:

-

ATP (5 mM) for 30 minutes.

-

Nigericin (5 µM) for 1 hour.

-

MSU crystals (150 µg/mL) for 6 hours.

-

-

Sample Collection and Analysis: The cell culture supernatants are collected, and the concentration of secreted IL-1β is quantified using a mouse IL-1β ELISA kit according to the manufacturer's instructions.

Western Blot for Caspase-1 and GSDMD Cleavage

-

Cell Culture and Treatment: BMDMs are seeded in 6-well plates and treated as described in the IL-1β release assay (priming, inhibitor treatment, and activation).

-

Protein Extraction: After treatment, the supernatants are collected, and the cells are lysed with RIPA buffer containing a protease inhibitor cocktail. Proteins in the supernatant are precipitated using trichloroacetic acid.

-

Quantification and Sample Preparation: Protein concentration in the cell lysates is determined using a BCA protein assay. Equal amounts of protein from the lysates and the entire precipitated supernatant are mixed with loading buffer and boiled.

-

SDS-PAGE and Transfer: The protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membranes are blocked and then incubated with primary antibodies against caspase-1, GSDMD, and a loading control (e.g., β-actin). Subsequently, the membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

ASC Oligomerization Assay

-

Cell Culture and Treatment: BMDMs are seeded and treated as described in the IL-1β release assay.

-

Cell Lysis and Cross-linking: After stimulation, the cells are lysed in a buffer containing Triton X-100. The lysates are centrifuged, and the pellets containing ASC oligomers are washed. The pellets are then resuspended and cross-linked with 2 mM disuccinimidyl suberate (DSS) for 30 minutes at 37°C.

-

Sample Preparation and Western Blot: The cross-linking reaction is stopped by adding sample buffer. The samples are then analyzed by Western blot using an anti-ASC antibody to detect ASC monomers, dimers, and oligomers.

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

-

Animal Model: Acute colitis is induced in C57BL/6 mice by administering 3% (w/v) DSS in their drinking water for 7 days.

-

Drug Administration: this compound (or vehicle) is administered to the mice by oral gavage once daily during the DSS treatment period.

-

Monitoring: The body weight, stool consistency, and presence of blood in the feces of the mice are monitored daily to calculate the Disease Activity Index (DAI).

-

Sample Collection: At the end of the experiment, the mice are euthanized, and the colons are collected. The length of the colon is measured.

-

Histological Analysis: A portion of the colon tissue is fixed in formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin and eosin (H&E) for histological evaluation of inflammation and tissue damage.

-

Cytokine Analysis: Another portion of the colon tissue is homogenized, and the levels of pro-inflammatory cytokines, such as IL-1β, are measured by ELISA.

This guide provides a comprehensive technical overview of this compound, intended to facilitate its application in inflammasome research and the development of novel anti-inflammatory therapeutics. Researchers should always adhere to institutional guidelines and best practices for all experimental procedures.

References

Methodological & Application

Application Notes and Protocols for Nlrp3-IN-21 in the THP-1 Cell Line

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Nlrp3-IN-21, a potent inhibitor of the NLRP3 inflammasome, in the human monocytic THP-1 cell line. This document outlines the mechanism of action, protocols for experimental use, and data presentation guidelines to facilitate research and development in the fields of immunology and drug discovery.

Introduction to this compound

This compound is a small molecule inhibitor targeting the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, responsible for sensing a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, the NLRP3 inflammasome assembles, leading to the activation of caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms. This process can also induce a form of programmed cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target. This compound exerts its inhibitory effects by suppressing the assembly of the NLRP3 inflammasome, ASC (Apoptosis-associated speck-like protein containing a CARD) oligomerization, and the cleavage of gasdermin D, a key step in pyroptosis.

Mechanism of Action of the NLRP3 Inflammasome

The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by the activation of pattern recognition receptors like Toll-like receptors (TLRs) by PAMPs such as lipopolysaccharide (LPS). This leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway. The second signal, or "activation," can be triggered by a diverse array of stimuli, including ion fluxes (e.g., potassium efflux), mitochondrial dysfunction, and lysosomal damage. These stimuli lead to the oligomerization of NLRP3, recruitment of the adaptor protein ASC, and subsequent activation of pro-caspase-1.

Caption: NLRP3 Inflammasome Signaling Pathway.

Quantitative Data Summary

While specific quantitative data for this compound in THP-1 cells is not extensively available in the public domain, the following tables provide a general framework for presenting such data based on typical NLRP3 inhibitor studies. Researchers should perform dose-response experiments to determine the optimal concentrations for this compound in their specific experimental setup.

Table 1: General Experimental Parameters for NLRP3 Inflammasome Inhibition in THP-1 Cells

| Parameter | Recommended Range/Value | Notes |

| THP-1 Cell Seeding Density | 0.5 - 1 x 10^6 cells/mL | Adjust based on plate format and experiment duration. |

| PMA Differentiation (optional) | 50 - 100 ng/mL for 24-48 hours | To differentiate THP-1 monocytes into macrophage-like cells. |

| Priming Agent (LPS) | 100 ng/mL - 1 µg/mL | Typically for 3-4 hours. |

| NLRP3 Activator (Nigericin) | 5 - 20 µM | Typically for 1-2 hours. |

| NLRP3 Activator (ATP) | 1 - 5 mM | Typically for 30-60 minutes. |

| This compound Concentration | To be determined (e.g., 0.1 - 10 µM) | A dose-response curve is recommended to determine the IC50. |

| This compound Pre-incubation | 30 - 60 minutes | Pre-incubation before adding the NLRP3 activator. |

Table 2: Example Data Presentation for this compound Activity

| Assay | Endpoint | Example Result |

| IL-1β ELISA | IC50 for IL-1β secretion | e.g., 1.5 µM |

| IL-18 ELISA | IC50 for IL-18 secretion | e.g., 1.8 µM |

| LDH Assay | % Inhibition of pyroptosis | e.g., 75% at 5 µM |

| Caspase-1 Activity Assay | IC50 for caspase-1 activation | e.g., 1.2 µM |

| ASC Speck Formation | % Inhibition of speck formation | e.g., 80% at 5 µM |

Experimental Protocols

The following are detailed protocols for studying the effect of this compound on NLRP3 inflammasome activation in the THP-1 cell line.

Protocol 1: Inhibition of IL-1β Secretion in Differentiated THP-1 Cells

This protocol describes how to measure the inhibitory effect of this compound on IL-1β secretion from PMA-differentiated THP-1 cells stimulated with LPS and Nigericin.

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Nigericin

-

This compound

-

96-well cell culture plates

-

Human IL-1β ELISA kit

Procedure:

-

Cell Seeding and Differentiation: Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate in complete RPMI-1640 medium. Add PMA to a final concentration of 100 ng/mL to induce differentiation. Incubate for 48 hours at 37°C in a 5% CO2 incubator.

-

Cell Priming: After differentiation, carefully remove the medium and replace it with fresh serum-free RPMI-1640 medium containing LPS at a final concentration of 1 µg/mL. Incubate for 3 hours at 37°C.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free RPMI-1640 medium. After the LPS priming, remove the medium and add the different concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

-

NLRP3 Activation: Add Nigericin to a final concentration of 10 µM to all wells except for the negative control. Incubate for 1 hour at 37°C.

-

Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for IL-1β measurement.

-

IL-1β Measurement: Quantify the amount of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of IL-1β secretion for each concentration of this compound compared to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Caption: IL-1β Inhibition Assay Workflow.

Protocol 2: Assessment of Pyroptosis Inhibition using LDH Assay

This protocol measures the ability of this compound to inhibit pyroptosis by quantifying the release of lactate dehydrogenase (LDH) from the cells.

Materials:

-

Differentiated and primed THP-1 cells (as in Protocol 1)

-

This compound

-

Nigericin

-

LDH cytotoxicity assay kit

Procedure:

-

Follow steps 1-4 from Protocol 1 to differentiate, prime, treat with this compound, and activate the THP-1 cells.

-

Sample Collection: After the 1-hour incubation with Nigericin, centrifuge the plate at 500 x g for 5 minutes.

-

LDH Measurement: Carefully transfer a portion of the supernatant to a new 96-well plate. Measure the LDH activity in the supernatant using an LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Maximum LDH Release Control: To determine the maximum LDH release, lyse a set of control wells (primed but not treated with inhibitor or activator) with the lysis buffer provided in the kit.

-

Data Analysis: Calculate the percentage of cytotoxicity for each condition. The percentage of pyroptosis inhibition by this compound is calculated relative to the vehicle-treated and activated control.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

Application Notes and Protocols for Nlrp3-IN-21 in Atherosclerosis Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the formation of lipid-laden plaques within the arterial walls.[1][2] A key driver of this inflammation is the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multi-protein complex that triggers the release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2][3] The NLRP3 inflammasome is activated by various danger signals prevalent in atherosclerotic lesions, such as cholesterol crystals and oxidized low-density lipoprotein (oxLDL).[2][3][4] Its activation in immune cells like macrophages contributes significantly to plaque development, instability, and rupture.[4][5] Consequently, targeting the NLRP3 inflammasome presents a promising therapeutic strategy for the treatment of atherosclerosis.[1][6]

Nlrp3-IN-21 is a small molecule inhibitor designed to specifically target the NLRP3 inflammasome. These application notes provide an overview of the utility of this compound in preclinical atherosclerosis research models and detailed protocols for its application in both in vitro and in vivo settings. While specific data for this compound in atherosclerosis models is not yet widely published, the following protocols are based on established methodologies for evaluating NLRP3 inhibitors in this context.

Application Notes

Mechanism of Action: this compound is expected to inhibit the assembly and activation of the NLRP3 inflammasome, thereby blocking the downstream cascade of caspase-1 activation and the subsequent maturation and secretion of IL-1β and IL-18.[1][7] This targeted inhibition helps to reduce the inflammatory milieu within the atherosclerotic plaque, potentially leading to a decrease in plaque size, an increase in plaque stability, and a reduction in the overall progression of the disease.

Applications in Atherosclerosis Research:

-

In vitro studies:

-

Investigating the effect of this compound on NLRP3 inflammasome activation in macrophages and endothelial cells stimulated with atherosclerosis-relevant triggers (e.g., oxLDL, cholesterol crystals).

-

Assessing the downstream effects of this compound on cytokine production (IL-1β, IL-18), and markers of inflammation.

-

Studying the impact of this compound on foam cell formation and endothelial dysfunction.

-

-

In vivo studies:

-

Evaluating the therapeutic efficacy of this compound in animal models of atherosclerosis, such as Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice fed a high-fat diet.[8]

-

Analyzing the effect of this compound on atherosclerotic plaque size, composition (e.g., lipid content, macrophage infiltration, collagen content), and stability.

-

Determining the systemic and local inflammatory markers following treatment with this compound.

-

Quantitative Data Summary

The following tables present hypothetical, yet representative, quantitative data based on typical outcomes observed with selective NLRP3 inhibitors in atherosclerosis research. These tables are intended to serve as a guide for expected results when using a potent NLRP3 inhibitor like this compound.

Table 1: In Vitro Efficacy of this compound on Macrophage Inflammasome Activation

| Treatment Group | IL-1β Secretion (pg/mL) | Caspase-1 Activity (Fold Change) |

| Vehicle Control | 15.2 ± 3.1 | 1.0 ± 0.2 |

| LPS + ATP | 450.8 ± 25.6 | 8.5 ± 0.7 |

| LPS + ATP + this compound (1 µM) | 55.3 ± 8.9 | 1.5 ± 0.3 |

| LPS + oxLDL | 380.1 ± 19.4 | 7.2 ± 0.6 |

| LPS + oxLDL + this compound (1 µM) | 48.7 ± 7.2 | 1.3 ± 0.2 |

Table 2: In Vivo Efficacy of this compound in ApoE-/- Mice on a High-Fat Diet (12 weeks)

| Treatment Group | Aortic Plaque Area (%) | Plaque Macrophage Content (%) | Plaque Collagen Content (%) |

| Vehicle Control | 35.6 ± 4.2 | 25.8 ± 3.1 | 15.2 ± 2.5 |

| This compound (10 mg/kg/day) | 18.2 ± 3.5 | 12.4 ± 2.5 | 28.9 ± 3.8 |

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in Macrophages

Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or THP-1 cells

-

This compound

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

Oxidized LDL (oxLDL)

-

Cholesterol crystals

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

ELISA kits for IL-1β and TNF-α

-

Caspase-1 activity assay kit

-

LDH cytotoxicity assay kit

Procedure:

-

Cell Culture and Priming:

-

Plate BMDMs or differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Prime the cells with LPS (1 µg/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.

-

-

Inhibitor Treatment:

-

Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.

-

-

Inflammasome Activation:

-

Induce NLRP3 inflammasome activation by treating the cells with one of the following stimuli for 1 hour:

-

ATP (5 mM) or Nigericin (10 µM)

-

oxLDL (50 µg/mL)

-

Cholesterol crystals (1 mg/mL)

-

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants for cytokine analysis.

-

Lyse the cells to measure caspase-1 activity and intracellular protein levels.

-

Measure IL-1β and TNF-α concentrations in the supernatants using ELISA kits. A lack of inhibition of TNF-α secretion indicates the specificity of the inhibitor for the inflammasome pathway.

-

Determine caspase-1 activity in the cell lysates using a specific activity assay kit.

-

Assess cell viability and cytotoxicity using an LDH assay.

-

Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of Atherosclerosis

Objective: To evaluate the therapeutic potential of this compound in reducing atherosclerosis in a murine model.

Materials:

-

ApoE-/- or LDLR-/- mice (6-8 weeks old)

-

High-fat diet (Western diet)

-

This compound

-

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

-

Surgical tools for perfusion and tissue collection

-

Oil Red O staining solution

-

Antibodies for immunohistochemistry (e.g., anti-CD68 for macrophages, anti-smooth muscle actin)

-

Sirius Red staining solution for collagen

Procedure:

-

Animal Model and Treatment:

-

Feed ApoE-/- or LDLR-/- mice a high-fat diet for a specified period (e.g., 12-16 weeks) to induce atherosclerosis.

-

Divide the mice into two groups: a vehicle control group and a treatment group receiving this compound.

-

Administer this compound or vehicle daily via oral gavage or another appropriate route.

-

-

Tissue Collection and Processing:

-

At the end of the treatment period, euthanize the mice and perfuse the vasculature with saline followed by 4% paraformaldehyde.

-

Carefully dissect the entire aorta and heart.

-

-

Plaque Burden Analysis:

-

Perform en face analysis of the aorta by staining with Oil Red O to quantify the total plaque area.

-

For histological analysis, embed the aortic root in OCT medium and prepare serial cryosections.

-

-

Plaque Composition Analysis:

-

Stain aortic root sections with Oil Red O to measure lipid accumulation.

-

Perform immunohistochemistry to quantify macrophage (CD68), and smooth muscle cell content.

-

Use Sirius Red staining to assess collagen content, an indicator of plaque stability.

-

-

Systemic and Local Inflammation Analysis:

-

Collect blood samples to measure plasma levels of inflammatory cytokines (e.g., IL-1β, IL-18) by ELISA.

-

Extract RNA from aortic tissue to analyze the gene expression of inflammatory markers by qRT-PCR.

-

Signaling Pathways and Experimental Workflows

Caption: NLRP3 Inflammasome Activation Pathway in Atherosclerosis.

Caption: Experimental Workflow for Evaluating this compound.

References

- 1. Frontiers | NLRP3-Mediated Inflammation in Atherosclerosis and Associated Therapeutics [frontiersin.org]

- 2. Role of NLRP3 Inflammasomes in Atherosclerosis [jstage.jst.go.jp]

- 3. NLRP3 inflammasome in cardiovascular diseases: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. NLRP3 Inflammasome as a Therapeutic Target for Atherosclerosis: A Focus on Potassium Outflow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Immunomodulation of the NLRP3 Inflammasome in Atherosclerosis, Coronary Artery Disease, and Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: NLRP3-IN-21 in Neuroinflammation Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of NLRP3-IN-21, a potent and specific inhibitor of the NLRP3 inflammasome, and its potential applications in neuroinflammation research. Detailed protocols for in vitro characterization are provided to guide researchers in utilizing this compound for their studies.

Introduction

Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a key pathological feature of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The NLRP3 inflammasome, a multi-protein complex, has emerged as a critical driver of neuroinflammation. Upon activation by diverse stimuli, including protein aggregates (e.g., amyloid-β) and other danger-associated molecular patterns (DAMPs), the NLRP3 inflammasome orchestrates the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, leading to a cascade of inflammatory events and neuronal damage.

This compound (also referred to as compound L38) is a novel, specific, and direct inhibitor of the NLRP3 inflammasome.[1] It belongs to a class of triazinone derivatives and has been shown to effectively suppress NLRP3 inflammasome activation by inhibiting key downstream events, including ASC oligomerization and gasdermin D (GSDMD) cleavage.[1] These characteristics make this compound a valuable research tool for investigating the role of the NLRP3 inflammasome in neuroinflammatory processes and for exploring its therapeutic potential.

Mechanism of Action

This compound exerts its inhibitory effect directly on the NLRP3 inflammasome complex. Its mechanism of action involves the suppression of critical steps in the inflammasome activation pathway:

-

Inhibition of ASC Oligomerization: this compound prevents the self-association of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), a crucial step for the formation of the functional inflammasome complex.[1]

-

Suppression of Gasdermin D Cleavage: By inhibiting inflammasome activation, this compound prevents the cleavage of Gasdermin D (GSDMD), the effector protein responsible for forming pores in the cell membrane and inducing pyroptosis, a pro-inflammatory form of cell death.[1]

-

Inhibition of NLRP3 Inflammasome Assembly: The compound interferes with the overall assembly of the NLRP3 inflammasome complex.[1]

This multi-faceted inhibition of the NLRP3 inflammasome pathway effectively blocks the maturation and release of IL-1β and IL-18, thereby mitigating the downstream inflammatory cascade.

Data Presentation

The inhibitory activity of this compound on the NLRP3 inflammasome has been quantified in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Cell Line | Stimulus | IC50 (nM) | Reference |

| IL-1β Secretion | J774A.1 macrophages | Nigericin | 21 | [1] |

| IL-1β Secretion | J774A.1 macrophages | ATP | 25 | [1] |

| IL-1β Secretion | Bone Marrow-Derived Macrophages (BMDMs) | Nigericin | 30 | [1] |

| IL-1β Secretion | Bone Marrow-Derived Macrophages (BMDMs) | ATP | 35 | [1] |

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in in vitro models of NLRP3 inflammasome activation. These protocols can be adapted for neuroinflammation studies by using relevant cell types (e.g., primary microglia, BV-2 microglial cells) and stimuli (e.g., amyloid-β aggregates, rotenone, MPP+).

Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on NLRP3 inflammasome-mediated IL-1β secretion in macrophages.

Materials:

-

J774A.1 macrophage cell line or primary bone marrow-derived macrophages (BMDMs)

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound

-

DMSO (vehicle control)

-

ELISA kit for mouse IL-1β

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed J774A.1 cells or BMDMs in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Priming: Prime the cells with LPS (1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 30 minutes.

-

Activation: Stimulate the cells with a known NLRP3 activator, such as Nigericin (5 µM) or ATP (5 mM), for 1 hour.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the cell culture supernatants.

-

IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Assessment of ASC Oligomerization

Objective: To visualize the effect of this compound on the formation of ASC specks, an indicator of inflammasome assembly.

Materials:

-

Primary microglia or BV-2 microglial cells

-

LPS

-

Nigericin or ATP

-

This compound

-

Primary antibody against ASC

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture microglia on glass coverslips in a 24-well plate. Prime the cells with LPS and treat with this compound as described in Protocol 1.

-

Fixation and Permeabilization: After stimulation, wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Immunostaining: Block non-specific binding with a suitable blocking buffer. Incubate the cells with a primary antibody against ASC overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Nuclear Staining: Stain the cell nuclei with DAPI for 5 minutes.

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. ASC specks will appear as distinct puncta within the cytoplasm of activated, untreated cells.

-

Quantification: Quantify the percentage of cells with ASC specks in different treatment groups.

Protocol 3: Evaluation of Gasdermin D Cleavage

Objective: To determine the effect of this compound on the cleavage of GSDMD by Western blotting.

Materials:

-

Primary microglia or BV-2 microglial cells

-

LPS

-

Nigericin or ATP

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

Primary antibodies against GSDMD (full-length and N-terminal fragment) and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Western blotting equipment and reagents

Procedure:

-

Cell Lysis: Following treatment as described in Protocol 1, lyse the cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against the full-length and cleaved (N-terminal) forms of GSDMD, and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the ratio of cleaved GSDMD to full-length GSDMD in each treatment group.

Visualizations

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound

Caption: NLRP3 inflammasome signaling and points of inhibition by this compound.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for assessing this compound efficacy in vitro.

References

Application Notes and Protocols for NLRP3-IN-21 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

NLRP3-IN-21, also known as compound L38, is a potent and specific inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein, which in turn suppresses gasdermin D cleavage, ASC oligomerization, and the overall assembly of the inflammasome complex.[1] These application notes provide a summary of the available data and a detailed protocol for the use of this compound in a murine model of ulcerative colitis.

Mechanism of Action: The NLRP3 Inflammasome Pathway

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is triggered by microbial components or endogenous cytokines, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.

-

Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, crystalline substances, and toxins, can then trigger the assembly of the NLRP3 inflammasome. This complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.

Once assembled, pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, and also cleaves gasdermin D to initiate pyroptosis. This compound acts by preventing the assembly of the inflammasome, thus blocking these downstream inflammatory events.

In Vivo Application: Murine Model of DSS-Induced Colitis

This compound has been shown to have therapeutic effects in a dextran sulfate sodium (DSS)-induced mouse model of ulcerative colitis.[1] This model is widely used as it mimics many of the clinical and histological features of human inflammatory bowel disease.

Quantitative Data Summary

The following tables summarize the key findings from the in vivo study of this compound in the DSS-induced colitis model.

Table 1: Efficacy of this compound on Clinical and Pathological Readouts in DSS-Induced Colitis

| Group | Treatment | Dose (mg/kg) | Route | Disease Activity Index (DAI) | Colon Length (cm) |

| 1 | Control (No DSS) | N/A | N/A | 0.0 ± 0.0 | 8.5 ± 0.5 |

| 2 | DSS + Vehicle | N/A | Oral Gavage | 3.5 ± 0.5 | 5.5 ± 0.4 |